molecular formula C9H18Cl2N4 B1384086 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride CAS No. 2059988-07-5

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride

Cat. No. B1384086
CAS RN: 2059988-07-5
M. Wt: 253.17 g/mol
InChI Key: DVGMPGOOUMIWCQ-UHFFFAOYSA-N
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Description

“1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2059988-07-5 . It has a molecular weight of 253.17 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N4.2ClH/c1-2-11-13 (5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H . This indicates that the compound consists of a piperazine ring with a pyrazolyl ethyl group attached to it.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 253.17 . The InChI code is 1S/C9H16N4.2ClH/c1-2-11-13 (5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H .

Scientific Research Applications

1. Synthesis and Spectral Characterization

A study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis and characterization of derivatives of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine. These compounds were synthesized using a cyclo condensation method and were characterized using various spectroscopic techniques. This study contributes to understanding the chemical properties and potential applications of these compounds in scientific research (Rajkumar, Kamaraj, & Krishnasamy, 2014).

2. Antibacterial and Biofilm Inhibitory Activities

Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker for their antibacterial and biofilm inhibitory activities. They found that certain compounds exhibited potent antibacterial efficacies against various bacterial strains, including MRSA and VRE, and effective biofilm inhibition, surpassing the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

3. Central Nervous System Activities

de Brito et al. (2012) and Silva et al. (2015) investigated the central pharmacological activity of new piperazine derivatives, revealing their potential as anxiolytic and anti-inflammatory agents. These studies provide insight into the potential use of these compounds in treatments targeting the central nervous system (de Brito et al., 2012); (Silva et al., 2015).

4. Synthesis Methods and Applications

Kesarkar, Kashid, and Sukthankar (2021) presented a new method for synthesizing derivatives of pyrazole, which could be beneficial for producing drugs like Teneligliptin, a Type 2 Diabetes medication. This highlights the role of such compounds in pharmaceutical synthesis (Kesarkar, Kashid, & Sukthankar, 2021).

5. Potential in Imaging for Neuroinflammation

Wang et al. (2018) synthesized a compound for potential use in PET imaging to visualize IRAK4 enzyme activity in neuroinflammation, demonstrating the applicability of these compounds in medical imaging and diagnosis (Wang et al., 2018).

6. Antimicrobial Activity

Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity, revealing the potential of these compounds in developing new antimicrobials (Patil et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGMPGOOUMIWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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